molecular formula C19H17NOS4 B15036631 (4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(thiophen-2-yl)methanone

(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(thiophen-2-yl)methanone

Cat. No.: B15036631
M. Wt: 403.6 g/mol
InChI Key: FHBBTZVGEZQWLL-UHFFFAOYSA-N
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Description

(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(thiophen-2-yl)methanone is a complex organic compound that features a unique structure combining a quinoline derivative with a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach includes the formation of the quinoline core followed by the introduction of the thiophene group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen functionalities, while reduction could produce a more saturated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.

Biology

In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound might be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(thiophen-2-yl)methanone exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives and thiophene-containing molecules. Examples might be:

Uniqueness

The uniqueness of (4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(thiophen-2-yl)methanone lies in its combined quinoline and thiophene structure, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C19H17NOS4

Molecular Weight

403.6 g/mol

IUPAC Name

(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-thiophen-2-ylmethanone

InChI

InChI=1S/C19H17NOS4/c1-10-8-12-13(9-11(10)2)20(17(21)14-6-5-7-23-14)19(3,4)16-15(12)18(22)25-24-16/h5-9H,1-4H3

InChI Key

FHBBTZVGEZQWLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C4=CC=CS4

Origin of Product

United States

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